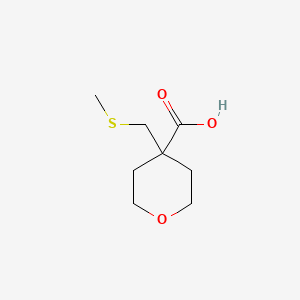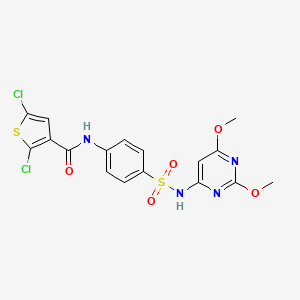![molecular formula C21H15F3N4O2S B2904366 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 920221-61-0](/img/structure/B2904366.png)
2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a benzo[e]pyrido[3,2-b][1,4]diazepine core, which is known for its diverse biological activities
Mechanism of Action
Target of Action
Similar compounds have been tested for antiproliferative activities against various human cancer cell lines . This suggests that the compound might interact with targets that play a crucial role in cell proliferation and survival.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . .
Result of Action
The compound has been synthesized and tested for antiproliferative activities against various human cancer cell lines . This suggests that the compound might induce cell death or inhibit cell proliferation in these cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 3-amino-2-chloropyridine with o-nitrobenzoyl chloride in the presence of triethylamine to form 2-chloro-3-(2-nitrobenzoylamino)pyridine. This intermediate is then reduced using stannous chloride to yield 2-chloro-3-(2-aminobenzoylamino)pyridine, which undergoes cyclization upon heating to form the benzo[e]pyrido[3,2-b][1,4]diazepine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include stannous chloride for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or methanol, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one: This compound shares a similar core structure but lacks the trifluoromethoxyphenylacetamide moiety.
11H-pyrido[2,3-b][1,4]benzodiazepine-6(5H)-one: Another related compound with a similar diazepine core but different substituents.
Uniqueness
2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is unique due to the presence of the trifluoromethoxyphenylacetamide group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for exploring new therapeutic applications and understanding structure-activity relationships in medicinal chemistry .
Properties
IUPAC Name |
2-(11H-pyrido[2,3-b][1,4]benzodiazepin-6-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2S/c22-21(23,24)30-14-9-7-13(8-10-14)26-18(29)12-31-20-15-4-1-2-5-16(15)27-19-17(28-20)6-3-11-25-19/h1-11H,12H2,(H,25,27)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUBJCWQTJGWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N2)N=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![p-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2904283.png)
![4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/new.no-structure.jpg)
![5-ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2904285.png)
![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2904287.png)

![2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide](/img/structure/B2904290.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B2904291.png)

![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904300.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]oxane-4-carboxamide](/img/structure/B2904302.png)


![1-(3-methoxypropyl)-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2904306.png)
